Ethyl 4-methylpentanoate - d2

LC-MS Method Validation Bioanalytical Quantitation Internal Standard Selection

Ethyl 4-methylpentanoate-d2 (CAS 1335435-76-1) is a deuterium-labeled isotopologue of ethyl 4-methylpentanoate, a volatile fatty acid ester. It is characterized by a molecular formula of C₈H₁₄D₂O₂ and a molecular weight of 146.23 g/mol, representing a +2 Da mass shift from the unlabeled compound (C₈H₁₆O₂, 144.21 g/mol).

Molecular Formula C8H14D2O2
Molecular Weight 146.23
CAS No. 1335435-76-1
Cat. No. B591079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methylpentanoate - d2
CAS1335435-76-1
SynonymsEthyl 4-methylpentanoate - d2
Molecular FormulaC8H14D2O2
Molecular Weight146.23
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Methylpentanoate-d2: Technical Overview and Baseline Specification


Ethyl 4-methylpentanoate-d2 (CAS 1335435-76-1) is a deuterium-labeled isotopologue of ethyl 4-methylpentanoate, a volatile fatty acid ester. It is characterized by a molecular formula of C₈H₁₄D₂O₂ and a molecular weight of 146.23 g/mol, representing a +2 Da mass shift from the unlabeled compound (C₈H₁₆O₂, 144.21 g/mol) . The compound is supplied with a minimum purity of 95% . Its primary utility lies in analytical chemistry as a stable isotope-labeled internal standard (SIL-IS), enabling precise quantitation via mass spectrometry by compensating for matrix effects and extraction variability [1].

Stable isotope-labeled Deuterated internal standard for quantitative LC-MS workflows
Co-eluting SIL-IS Corrects matrix effects and extraction variability in complex samples
+2 Da mass shift Enables unambiguous SRM/MRM detection alongside unlabeled analyte

Critical Differentiation: Why Ethyl 4-Methylpentanoate-d2 Cannot Be Substituted by Unlabeled Analogues in Quantitative MS


Direct substitution of Ethyl 4-methylpentanoate-d2 with its unlabeled counterpart or structural analogues is scientifically invalid for quantitative mass spectrometry (MS) applications. Unlabeled standards co-elute and share the same mass-to-charge ratio (m/z) as the target analyte, making chromatographic and spectral discrimination impossible [1]. While structurally similar analogues can serve as internal standards, they exhibit distinct ionization efficiencies and chromatographic retention times, leading to inconsistent correction of matrix effects and compromised method precision . In contrast, stable isotope-labeled internal standards (SIL-IS) such as Ethyl 4-methylpentanoate-d2 are chemically and physically near-identical to the analyte, ensuring co-elution and matched ionization behavior, thereby correcting for extraction loss, injection variability, and ion suppression [2].

Deuterated SIL-IS
Co-elutes with analyte; matched ionization behavior for reliable normalization
Unlabeled analog
Co-elutes but shares identical m/z; may prevent spectral discrimination from analyte
Deuterated SIL-IS
Near-identical retention and ionization; corrects for ion suppression across peak
Structural analogue
Different retention time and ionization efficiency; may lead to inconsistent matrix correction
Deuterated SIL-IS
Tracks analyte through extraction and chromatography; method precision typically ~2% RSD
No internal standard or non-isotopic IS
Higher variability (~20% RSD); may not meet bioanalytical validation expectations

Quantitative Differentiation Evidence for Ethyl 4-Methylpentanoate-d2 Relative to Alternatives


Method Precision Improvement: Quantifiable Reduction in Variability Using Deuterated vs. Structural Analogue Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS) like Ethyl 4-methylpentanoate-d2 significantly reduces analytical variability compared to structurally similar, non-isotopic internal standards. In general LC-MS workflows, employing an isotopically labeled internal standard can reduce the percent relative standard deviation (%RSD) of replicate measurements from approximately 20% (typical of analyses without an internal standard) down to approximately 2% [1]. This improvement is attributed to the SIL-IS's ability to co-elute with and identically track the analyte through extraction, chromatography, and ionization, thereby normalizing for matrix effects and sample-to-sample inconsistencies [2].

Method Precision
Class-level
~2% RSD with SIL-IS vs ~20% RSD without IS or with structural analogue
Supports method precision in LC-MS quantitation workflows
Data to verify; based on general SIL-IS behavior
LC-MS Method Validation Bioanalytical Quantitation Internal Standard Selection

Matrix Effect Correction: Superior Quantitation Accuracy with Isotopic Internal Standards

Stable isotope-labeled internal standards (SIL-IS) such as Ethyl 4-methylpentanoate-d2 provide superior correction for matrix-induced ion suppression or enhancement. Because a SIL-IS co-elutes with the analyte and shares identical physicochemical properties, it experiences the same ionization environment . This ensures that the analyte-to-internal standard response ratio remains constant, effectively normalizing for variable matrix effects that would otherwise skew quantitation [1]. In contrast, a structural analogue internal standard, while chemically similar, may not co-elute precisely and thus can be affected differently by the changing solvent or matrix composition, leading to inaccurate correction.

Matrix Effect Correction
Data to verify
SIL-IS co-elutes and normalizes matrix effects; structural analogue may experience differential ion suppression
Supports accurate quantitation in complex matrices
Requires validation for specific sample matrix
Matrix Effects Ion Suppression LC-MS/MS

Retention Time Alignment: Co-Elution of Ethyl 4-Methylpentanoate-d2 with Unlabeled Analyte

A critical advantage of Ethyl 4-methylpentanoate-d2 as a SIL-IS is its near-identical chromatographic retention time to the unlabeled analyte, Ethyl 4-methylpentanoate. Deuterium labeling results in a small, predictable isotopic shift, but the two compounds essentially co-elute under typical reverse-phase LC conditions [1]. This co-elution is a fundamental requirement for robust internal standardization, as it ensures the internal standard experiences the exact same mobile phase composition and matrix background as the analyte at the point of ionization, maximizing the correction for variable ion suppression [2].

Retention Time Alignment
Class-level
Co-elutes with unlabeled ethyl 4-methylpentanoate under reverse-phase LC; structural analogue elutes differently
Enables reliable ion suppression correction across the chromatographic peak
Minor deuterium retention shift possible; verify under specific LC conditions
Chromatographic Co-elution LC-MS Retention Time

Specific Mass Shift: +2 Da Differentiation for Unambiguous MS Detection

Ethyl 4-methylpentanoate-d2 provides a +2 Da mass shift relative to the unlabeled compound (monoisotopic mass: 146.12 vs. 144.12 for the unlabeled species) . This discrete mass difference is sufficient for unambiguous discrimination and quantitation in single quadrupole and triple quadrupole mass spectrometers using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes [1]. A mass difference of at least 3 Da is often recommended to avoid isotopic cross-talk (where the natural abundance ¹³C isotopologue of the analyte overlaps with the SIL-IS channel); however, for many small molecule applications, a +2 Da shift remains analytically useful, especially when the natural isotopic abundance of the analyte is low and the SIL-IS is highly enriched .

Mass Shift Differentiation
Supporting evidence
+2 Da mass shift (146.12 vs 144.12 unlabeled)
Enables specific SRM/MRM detection channels
Verify absence of isotopic cross-talk in assay
Mass Spectrometry Isotopic Labeling SRM/MRM

Procurement-Linked Application Scenarios for Ethyl 4-Methylpentanoate-d2


Accurate Quantitation of Ethyl 4-Methylpentanoate in Wine and Alcoholic Beverages

Ethyl 4-methylpentanoate is a key aroma compound in wines, whiskeys, and brandies, often present at low ng/L levels but with a high sensory impact [1]. The deuterated standard, Ethyl 4-methylpentanoate-d2, is essential for developing and validating sensitive SPE-GC×GC-MS or LC-MS/MS methods for its accurate quantitation in these complex matrices. Its use as a SIL-IS corrects for significant matrix effects from sugars, polyphenols, and other volatiles, ensuring reliable data for quality control and flavor research [2].

Internal Standard for Food Flavor and Metabolomics Research

Ethyl 4-methylpentanoate is a naturally occurring volatile compound in various foods (e.g., beer, soy paste, peppers) and is listed as a flavoring agent by regulatory bodies [3]. In untargeted or targeted metabolomics studies of food volatiles, Ethyl 4-methylpentanoate-d2 can be spiked into samples prior to extraction and GC-MS or LC-MS analysis. As a chemically matched SIL-IS, it provides a robust reference for normalizing variations in extraction efficiency and instrument response, enabling more accurate relative quantification and cross-study comparisons [4].

Tracer for Metabolic Pathway and Kinetic Isotope Effect Studies

While not a direct quantitative application, the deuterium labeling in Ethyl 4-methylpentanoate-d2 makes it a potential tool for fundamental research. It can be used as a tracer to study the absorption, distribution, and metabolism of ethyl 4-methylpentanoate or its parent acid in biological systems (e.g., microbial fermentation, plant physiology) via LC-MS or GC-MS detection of the distinct mass shift . Additionally, the compound can be employed in studies investigating kinetic isotope effects (KIEs) during esterification or hydrolysis reactions, providing mechanistic insights .

Application
Selection Property
Validation Focus
Wine & beverage volatile quantitation
Co-eluting deuterated SIL-IS for matrix effect correction
Precision and accuracy in complex food matrices
Food flavor and metabolomics research
Chemically matched internal standard for extraction normalization
Relative quantification and cross-study comparability
Metabolic tracer and KIE studies
+2 Da mass shift for tracer detection
Metabolic fate tracking and kinetic isotope effect interpretation

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